Technical Guide: Structure Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Technical Guide: Structure Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
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Introduction
In the landscape of modern drug discovery and development, pyrazole derivatives stand out for their vast therapeutic potential, exhibiting properties that span from anti-inflammatory to anti-cancer activities.[1][2] The precise structural characterization of these heterocyclic compounds is a critical, non-negotiable step in advancing a molecule from a research curiosity to a clinical candidate. The arrangement of substituents on the pyrazole core dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its pharmacological activity.
This in-depth guide focuses on the comprehensive structure elucidation of a specific, novel pyrazole derivative: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde . We will navigate the integrated application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, providing not just a procedural outline, but the strategic reasoning behind the experimental choices, ensuring a self-validating and robust analytical workflow.
The elucidation process is a puzzle where each piece of spectroscopic data provides unique and complementary information. By methodically assembling these pieces, we can confirm the molecular formula, identify the core functional groups, and definitively map the connectivity of every atom, thereby building an unassailable structural proof.
Molecular Structure Overview
The target molecule, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, with the molecular formula C9H12N2O, presents a fascinating combination of structural motifs.[3] Understanding the expected spectroscopic signature of each component is the foundation of our elucidation strategy.
Caption: Structure of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.
Part 1: Mass Spectrometry - The Molecular Blueprint
Mass spectrometry is the first-line technique to establish the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the precision necessary to confirm the molecular formula, a critical starting point for structure elucidation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.
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Data Processing: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.
Expected Results and Interpretation
For C9H12N2O, the expected monoisotopic mass is 164.09496 Da.[3] The HRMS analysis should yield a protonated molecular ion [M+H]⁺ with an m/z value extremely close to 165.10224. This experimental mass will be used to confirm the elemental formula, distinguishing it from other potential isobaric compounds.
Table 1: Predicted HRMS Data
| Ion Species | Predicted m/z |
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
Fragmentation Analysis (Tandem MS/MS)
Further fragmentation of the parent ion can provide valuable structural clues. While the detailed fragmentation of this specific molecule is not extensively documented, general fragmentation patterns of pyrazoles often involve the loss of stable neutral molecules like HCN or N2, and cleavage of substituent groups.[4][5][6]
Caption: Potential MS/MS fragmentation pathways.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target compound, the most diagnostic signals will be from the aldehyde group and the aromatic pyrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
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Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Expected Results and Interpretation
The IR spectrum will provide clear evidence for the aldehyde and the substituted pyrazole ring.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Reference |
| ~2900-3000 | Medium | C-H stretch (Aliphatic) | Corresponds to the ethyl and cyclopropyl C-H bonds. |
| ~2820 and ~2720 | Medium, Sharp | C-H stretch (Aldehyde) | These two distinct peaks are highly characteristic of the C-H bond of an aldehyde.[7][8][9] |
| ~1685-1705 | Strong, Sharp | C=O stretch (Aldehyde) | The carbonyl stretch is one of the most intense peaks. Its position indicates conjugation with the pyrazole ring, lowering the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[7][10] |
| ~1500-1600 | Medium | C=C and C=N stretch | Aromatic ring stretching vibrations from the pyrazole core. |
| ~1160-1210 | Medium | C-C stretch | Stretching of the bond between the pyrazole ring and the aldehyde carbon.[8] |
The presence of a strong band around 1700 cm⁻¹ along with the two characteristic C-H stretches between 2700-2850 cm⁻¹ provides a definitive confirmation of the aldehyde functional group.[7][9]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can unambiguously determine the carbon-hydrogen framework and the precise connectivity of all atoms.[11][12][13][14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
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Predicted ¹H NMR Spectrum: Interpretation and Rationale
The ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to the assignment.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde H (CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Aldehyde protons are highly deshielded and typically appear as singlets unless coupled to adjacent protons.[1] |
| Pyrazole H5 | 8.0 - 8.5 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring, deshielded by the ring current and adjacent nitrogen. |
| Ethyl CH₂ (N-CH₂) | 4.1 - 4.4 | Quartet (q) | 2H | Methylene group adjacent to a nitrogen atom and coupled to the methyl group (3 protons), resulting in a quartet (n+1=4). |
| Cyclopropyl CH | 2.0 - 2.5 | Multiplet (m) | 1H | Methine proton of the cyclopropyl group, coupled to the four adjacent methylene protons. |
| Ethyl CH₃ (N-CH₂-CH₃) | 1.3 - 1.6 | Triplet (t) | 3H | Methyl group coupled to the adjacent methylene group (2 protons), resulting in a triplet (n+1=3). |
| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet (m) | 4H | Methylene protons of the cyclopropyl ring, appearing as complex multiplets due to geminal and vicinal coupling. |
Predicted ¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde C=O | 185 - 195 | Carbonyl carbons are highly deshielded. |
| Pyrazole C3 | 150 - 160 | Carbon attached to the cyclopropyl group and two nitrogen atoms. |
| Pyrazole C5 | 135 - 145 | Carbon bearing the H5 proton. |
| Pyrazole C4 | 115 - 125 | Carbon attached to the aldehyde group. |
| Ethyl CH₂ | 45 - 55 | Methylene carbon attached to nitrogen. |
| Ethyl CH₃ | 14 - 18 | Aliphatic methyl carbon. |
| Cyclopropyl CH | 8 - 15 | Aliphatic methine carbon in a strained ring. |
| Cyclopropyl CH₂ | 5 - 10 | Aliphatic methylene carbons in a strained ring. |
2D NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are assembled.
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COSY: Will confirm the coupling between the ethyl CH₂ and CH₃ protons. It will also show correlations within the cyclopropyl ring system.
-
HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC: This is the ultimate tool for confirming the substituent positions. Key expected correlations include:
-
A correlation from the Aldehyde H to Pyrazole C4 and C5 .
-
A correlation from the Pyrazole H5 to C4 and the Aldehyde C=O .
-
Correlations from the Ethyl CH₂ protons to Pyrazole C5 and N1 .
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Correlations from the Cyclopropyl CH proton to Pyrazole C3 and C4 .
-
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with HRMS to establish the exact molecular formula, followed by IR spectroscopy to identify key functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This methodical, self-validating approach ensures the highest level of scientific integrity, providing the solid structural foundation required for all subsequent stages of research and drug development.
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